molecular formula C16H16N4O2 B2973616 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide CAS No. 847387-92-2

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide

Cat. No.: B2973616
CAS No.: 847387-92-2
M. Wt: 296.33
InChI Key: QQYZYFUBEPKRNP-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a methoxyphenyl group and a propanamide side chain. Its molecular formula is inferred as C₁₅H₁₅N₃O₂, with an approximate molecular weight of 277.3 g/mol.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-15(21)18-12-9-11(5-6-14(12)22-2)13-10-20-8-4-7-17-16(20)19-13/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYZYFUBEPKRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one. Subsequent steps may include propargylation, followed by cyclization and amide functionalization.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, specific solvents, and controlled temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions can vary widely, but they generally include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry . This compound features an imidazo[1,2-a]pyrimidine moiety fused to a methoxy-substituted phenyl group and a propanamide component.

Chemical Properties and Structure

This compound has a molecular formula of C16H16N4O2C_{16}H_{16}N_4O_2 and a molecular weight of 296.32 g/mol . PubChem identifies several computed properties, including:

  • XLogP3-AA: 2.4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 4
  • Exact Mass: 296.12732577 Da

The IUPAC name for this compound is N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide . Other identifiers include its InChI string, InChIKey, SMILES notation, and various synonyms .

Research indicates that compounds with structural similarities to N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide exhibit potential biological activity as cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that contributes to the inflammatory process, and its inhibition can lead to anti-inflammatory and analgesic effects.
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide binds to the active site of COX-2, inhibiting its activity and reducing prostaglandin production. This mechanism suggests potential therapeutic applications in treating conditions such as cancer and inflammation.

Several compounds share structural similarities and COX-2 inhibitory activity, such as:

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineContains a benzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

Synonyms

Several synonyms exist for this compound, including:

  • 847387-92-2
  • UNM000003657601
  • CHEMBL1434069
  • BDBM40749
  • N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propionamide

Mechanism of Action

The mechanism by which N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide Imidazo[1,2-a]pyrimidine 2-Methoxyphenyl, propanamide ~277.3 Pyrimidine core; methoxy enhances solubility
N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Imidazo[1,2-a]pyridine 2,2-Dimethylpropanamide 217.27 Pyridine core; dimethyl group increases lipophilicity
A5 () Imidazo[1,2-a]pyridine 3-Hydroxy-6-methyl-4-oxo-pyranyl, propanamide ~400 (estimated) Extended conjugation; potential anticancer activity
2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide Benzoxazole Chlorobenzoxazolyl, piperazine 274.7 (CAS: 2741894-44-8) Piperazine linker; likely kinase inhibition

Key Observations :

  • Solubility: The 2-methoxyphenyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., dimethylpropanamide in ).
  • Bioactivity : Compounds with imidazo-heterocycles (e.g., A5) show anticancer activity via HSP40 inhibition , while benzoxazole/piperazine derivatives () are linked to kinase modulation.
Kinase Inhibition
  • Fyn Kinase : Imidazo[1,2-a]pyrazine and pyridazine derivatives (e.g., 6-imidazo[1,2-b]pyridazine) are reported as Fyn kinase inhibitors . The target compound’s pyrimidine core may offer similar activity but with altered selectivity due to ring electronics.
  • Comparison with A5 : A5’s imidazo[1,2-a]pyridine core and pyranyl substituents enable interactions with DNAJA1 and mutant p53, inhibiting cancer cell migration . The target compound’s methoxyphenyl group could modulate similar pathways.
Herbicidal Activity
  • Propanamide derivatives like 2-amino-3-phenylpropanamide () exhibit bioherbicidal properties. However, the target compound’s aromatic imidazopyrimidine core likely shifts its activity toward eukaryotic targets (e.g., kinases) rather than plant-specific pathways.

Biological Activity

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol
  • Key Functional Groups : Imidazo[1,2-a]pyrimidine moiety, methoxyphenyl group, and propanamide linkage.

This unique structure contributes to its pharmacological properties, enhancing solubility and interaction with biological targets.

This compound primarily targets the COX-2 enzyme. The mechanism involves:

  • Binding to COX-2 Active Site : The compound fits into the active site of COX-2, inhibiting its activity.
  • Reduction of Prostaglandin Production : Inhibition of COX-2 leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

This action underlies its potential therapeutic effects in inflammatory diseases and cancer treatment.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent through its COX-2 inhibition mechanism. In vitro studies demonstrate significant reductions in inflammatory markers in cell lines treated with the compound.

2. Anticancer Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for anticancer activity. Studies report that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity.

Cell LineIC50 Value (µM)Reference
MCF-713.3
A54915.5

3. Antiproliferative Activity

The compound's structure suggests potential antiproliferative effects against various cancer types. Research has established structure-activity relationships (SAR) that correlate specific structural features with enhanced biological activity.

Case Studies

Several studies have focused on the pharmacological profile of this compound:

  • Study on COX Inhibition : A study demonstrated that the compound effectively inhibits COX-2 with moderate selectivity over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
  • Anticancer Activity Assessment : Another research evaluated its cytotoxic effects on various cancer cell lines, highlighting its potential as a lead compound for further drug development targeting specific cancers .
  • SAR Analysis : Detailed SAR studies have identified key modifications in the molecular structure that enhance both potency and selectivity towards COX-2 inhibition .

Q & A

Basic: What synthetic methodologies are effective for synthesizing N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide and its analogs?

Methodological Answer:
The compound can be synthesized via amide coupling reactions using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) to activate carboxylic acid intermediates, followed by nucleophilic attack by amines. For example, flurbiprofen-derived amides were synthesized via DCC-mediated coupling between amines and carboxylic acids, yielding high purity (>99%) . Cyclization of imidazo[1,2-a]pyrimidine precursors under reflux conditions (e.g., alcoholic solvents, 2–4 hours) is critical for forming the heterocyclic core . Optimization of reaction parameters (base, temperature, time) is essential for analogs, as demonstrated in Appel salt reactions with aminopyridines .

Basic: How can the crystal structure of this compound be determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX enables high-resolution structure determination by refining atomic coordinates, thermal parameters, and occupancy factors . For macromolecular applications or twinned data, SHELXPRO interfaces with crystallographic pipelines to resolve complex structures. Pre-screening crystals for quality (e.g., using synchrotron radiation) improves data reliability.

Advanced: What computational approaches predict the compound’s biological targets and binding modes?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) combined with density functional theory (DFT) can predict binding affinities to kinases like Fyn. For example, pyridinyl-propanamide analogs showed strong docking scores (−38.7 kcal/mol) with p53-related targets . Pharmacophore modeling identifies critical substituents (e.g., methoxy groups, fluorine atoms) for kinase inhibition . Lipinski’s Rule of Five parameters (LogP, hydrogen bond donors/acceptors) should be computed to assess drug-likeness .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Use orthogonal assays to validate activity. For instance:

  • Kinase inhibition assays (e.g., ADP-Glo™ for Fyn kinase) vs. cell-based viability assays (MTT/WST-1) .
  • HPLC purity checks (>95%) to rule out impurities affecting results .
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics independently.
    Contradictions in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression vs. endogenous targets).

Basic: What spectroscopic and chromatographic techniques confirm the compound’s structure and purity?

Methodological Answer:

  • NMR : 1H/13C NMR identifies aromatic protons (δ 7.0–8.5 ppm for imidazo-pyrimidine) and methoxy groups (δ 3.8–4.0 ppm) .
  • HR-ESI-MS : Exact mass determination (e.g., m/z 394.382 for C21H16F2N4O2) confirms molecular formula .
  • HPLC : Reverse-phase C18 columns (λ = 220–254 nm) assess purity (>95%) with retention time consistency .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Core modifications : Replace methoxy with halogen (e.g., fluorine) to enhance binding to hydrophobic kinase pockets .
  • Side-chain variations : Introduce fluorophenyl or pyridinyl groups to improve selectivity (e.g., Fyn vs. Src kinases) .
  • Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands (e.g., VHL) to degrade kinase targets .
  • In silico mutagenesis : Predict resistance mutations using tools like FoldX .

Advanced: How can synthetic yield be optimized for large-scale research applications?

Methodological Answer:

  • Catalyst screening : Use Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of aryl halides .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) for imidazo-pyrimidine cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Flow chemistry : Continuous reactors enhance reproducibility for multi-step syntheses .

Basic: What in vitro assays assess the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP determination : Shake-flask or HPLC methods measure lipophilicity (target LogP ~2–4 for blood-brain barrier penetration) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis quantifies free fraction .
  • CYP450 inhibition : Fluorescent probes assess potential for drug-drug interactions .

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